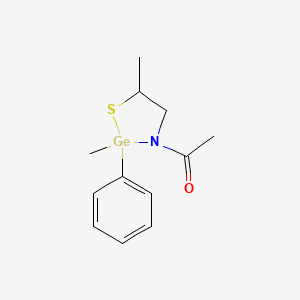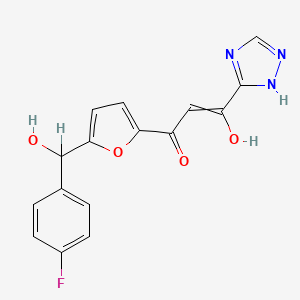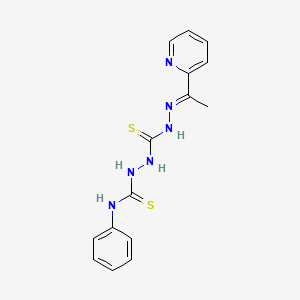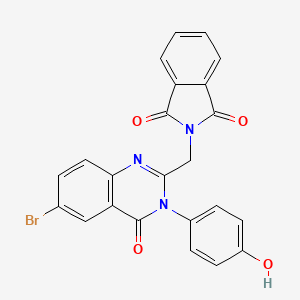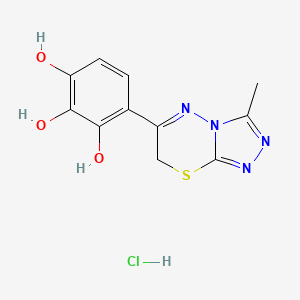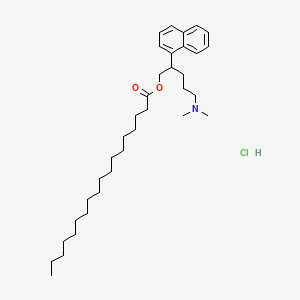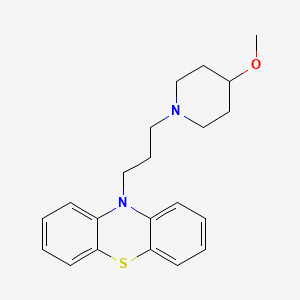
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a phosphinyl amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester typically involves multiple steps The process begins with the preparation of the 12-hydroxy-octadecanoic acid, which is then esterified with a propyl ester group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
科学研究应用
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects. For example, the aziridinyl groups may interact with nucleophilic sites on proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
- 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- Glycerol monostearate, 2TMS derivative
Uniqueness
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester is unique due to the presence of the bis(2-methyl-1-aziridinyl)phosphinyl amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar long-chain fatty acids and esters.
属性
CAS 编号 |
72929-03-4 |
|---|---|
分子式 |
C27H54N3O4P |
分子量 |
515.7 g/mol |
IUPAC 名称 |
[(2S)-2-[bis[(2S)-2-methylaziridin-1-yl]phosphorylamino]propyl] (12S)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C27H54N3O4P/c1-5-6-7-14-17-26(31)18-15-12-10-8-9-11-13-16-19-27(32)34-22-23(2)28-35(33,29-20-24(29)3)30-21-25(30)4/h23-26,31H,5-22H2,1-4H3,(H,28,33)/t23-,24-,25-,26-,29?,30?,35?/m0/s1 |
InChI 键 |
XQCRETOCUWOCEQ-CFAPVWQISA-N |
手性 SMILES |
CCCCCC[C@@H](CCCCCCCCCCC(=O)OC[C@H](C)NP(=O)(N1C[C@@H]1C)N2C[C@@H]2C)O |
规范 SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C)NP(=O)(N1CC1C)N2CC2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




